1-FLUORO-1,1,3-TRICHLOROPROPANE
Overview
Description
1-Fluoro-1,1,3-trichloropropane is an organic compound with the molecular formula C3H4Cl3F. It is a colorless liquid with a pungent odor and is used in various chemical synthesis processes . The compound is known for its reactivity due to the presence of both fluorine and chlorine atoms, making it a valuable intermediate in organic chemistry .
Preparation Methods
1-Fluoro-1,1,3-trichloropropane can be synthesized through several methods. One common method involves the reaction of 1,1,3-trichloropropene with hydrogen fluoride under controlled conditions . This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1-Fluoro-1,1,3-trichloropropane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form less halogenated products, such as 1,1-dichloro-3-fluoropropane.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or acids under specific conditions.
Common reagents used in these reactions include hydrogen fluoride, sodium borohydride, and various oxidizing agents . The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1-Fluoro-1,1,3-trichloropropane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-fluoro-1,1,3-trichloropropane involves its interaction with various molecular targets. The compound can undergo reductive dechlorination, where chlorine atoms are replaced by hydrogen atoms, leading to the formation of less halogenated products . This process is facilitated by specific enzymes or chemical catalysts that promote the reduction reaction .
Comparison with Similar Compounds
1-Fluoro-1,1,3-trichloropropane can be compared with other halogenated propanes, such as:
1,1,3-Trichloropropane: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
1,1,3-Trifluoropropane: Contains more fluorine atoms, which can alter its reactivity and physical properties.
1,2,3-Trichloropropane: Has a different chlorine atom arrangement, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of fluorine and chlorine atoms, which provides distinct reactivity and versatility in chemical synthesis .
Properties
IUPAC Name |
1,1,3-trichloro-1-fluoropropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl3F/c4-2-1-3(5,6)7/h1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIKKIADJVUSNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(F)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl3F | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382175 | |
Record name | 1,1,3-trichloro-1-fluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
818-99-5 | |
Record name | 1,1,3-trichloro-1-fluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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